The Chemical Architecture of Isorosmanol: A Technical Guide for Researchers
The Chemical Architecture of Isorosmanol: A Technical Guide for Researchers
An In-depth Examination of the Structure, Properties, and Biological Significance of a Key Abietane Diterpene
Isorosmanol, a naturally occurring phenolic diterpene, has garnered significant attention within the scientific community for its notable biological activities, including antioxidant and neuroprotective effects.[1] This technical guide provides a comprehensive overview of the chemical structure of isorosmanol, its physicochemical and spectroscopic properties, detailed experimental protocols for its isolation, and an exploration of its role in cellular signaling pathways, tailored for researchers, scientists, and professionals in drug development.
Core Chemical Structure and Nomenclature
Isorosmanol is classified as an abietane-type diterpene lactone, a class of organic compounds characterized by a tetracyclic hydrocarbon skeleton.[2] Its molecular structure is intricate, featuring a fused ring system with multiple stereocenters, a catechol moiety essential for its antioxidant activity, and a lactone ring.[2][3]
The systematic IUPAC name for isorosmanol is (1R,8R,9R,10S)-3,4,9-trihydroxy-11,11-dimethyl-5-propan-2-yl-16-oxatetracyclo[6.6.2.0¹,¹⁰.0²,⁷]hexadeca-2,4,6-trien-15-one .[4] It is an isomer of other well-known diterpenes found in rosemary, such as rosmanol and epirosmanol, differing in the stereochemistry of the hydroxyl groups.[4][5] This structural variance plays a critical role in its biological efficacy.
Key Structural Features:
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Abietane Skeleton: A core tetracyclic diterpene framework.
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Catechol Group: Two adjacent hydroxyl groups on the aromatic ring, which are crucial for its free-radical scavenging properties.
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Lactone Ring: A cyclic ester functional group integrated into the ring system.
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Multiple Chiral Centers: Contributing to its specific three-dimensional conformation and biological target specificity.
Below is a 2D representation of the chemical structure of isorosmanol.
Physicochemical and Spectroscopic Data
The precise characterization of isorosmanol is fundamental for its application in research and development. The following tables summarize its key quantitative properties and spectroscopic data.
Table 1: Physicochemical Properties of Isorosmanol
| Property | Value | Reference(s) |
| Molecular Formula | C₂₀H₂₆O₅ | [4] |
| Molecular Weight | 346.4 g/mol | [4] |
| CAS Number | 93780-80-4 | [4] |
| Appearance | Colorless crystals or white powder | |
| Melting Point | 227°C | |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |
Table 2: Spectroscopic Data for Isorosmanol
This table presents a compilation of spectroscopic data essential for the structural elucidation and identification of isorosmanol.
| Spectroscopic Technique | Data |
| UV-Vis (in EtOH) | λmax (log ε): 207 (4.44), 227 (sh, 4.02), 286 (3.23) nm |
| Infrared (IR, Nujol) | νmax: 3560, 3380, 1710, 1450, 1380, 1368, 1340, 1265, 1015, 980 cm⁻¹ |
| Mass Spectrometry (MS) | m/z (%): 346 (M+, 100), 302 (77), 300 (71), 273 (40), 257 (29), 245 (35), 233 (50), 232 (57), 231 (64), 219 (45), 205 (44) |
| ¹H-NMR (in acetone-d₆) | δ (ppm): 0.92 (3H, s), 1.03 (3H, s), 1.20 (6H, d, J=6.6Hz), 1.42 (1H, d, J=4.3Hz), 1.4-2.8 (5H), 3.30 (2H), 4.34 (2H, D₂O addition 1H, t, J=4.3Hz), 5.16 (1H, d, J=4.3Hz), 6.81 (1H, s), 7.4 (2H) |
Experimental Protocols
The isolation and purification of isorosmanol from its natural sources, primarily from the leaves of Rosmarinus officinalis (rosemary) and Salvia officinalis (sage), are critical for obtaining high-purity material for research.
Protocol 1: Isolation and Purification of Isorosmanol from Rosmarinus officinalis
This protocol is adapted from established methodologies for the extraction and purification of abietane diterpenes from rosemary.
1. Plant Material and Extraction:
- Dried and powdered leaves of Rosmarinus officinalis are used as the starting material.
- The powdered leaves are subjected to extraction with a suitable organic solvent, such as methanol or ethanol, often with the aid of sonication or maceration to enhance efficiency.
2. Fractionation:
- The crude extract is concentrated under reduced pressure to yield a residue.
- This residue is then subjected to column chromatography on silica gel.
- A gradient elution system is employed, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with a solvent such as ethyl acetate or acetone.
3. Purification:
- Fractions containing isorosmanol, as monitored by Thin Layer Chromatography (TLC), are combined.
- Further purification is achieved through repeated column chromatography, often on Sephadex LH-20, using a solvent system like isopropanol.
- The final purification step may involve preparative High-Performance Liquid Chromatography (HPLC) to yield pure isorosmanol as colorless crystals.
Biological Activity and Signaling Pathways
Isorosmanol exhibits a range of biological activities, with its neuroprotective properties being of particular interest. It has been shown to protect neuronal cells from toxicity induced by beta-amyloid (Aβ), a key factor in the pathology of Alzheimer's disease.
Neuroprotective Mechanism of Action
Isorosmanol's neuroprotective effects are, in part, mediated through the modulation of apoptotic pathways. In the context of Aβ-induced neurotoxicity, there is often an upregulation of pro-apoptotic proteins, such as Bax, and a downregulation of anti-apoptotic proteins, like Bcl-2. Isorosmanol has been observed to counteract these changes, thereby promoting neuronal cell survival.
The following diagram illustrates the logical workflow of Aβ-induced apoptosis and the protective intervention by isorosmanol.
Caption: Neuroprotective action of Isorosmanol against Aβ-induced apoptosis.
In this pathway, beta-amyloid stress leads to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. This shift disrupts mitochondrial integrity, leading to the release of cytochrome c, which in turn activates caspases and culminates in apoptosis. Isorosmanol intervenes by inhibiting the upregulation of Bax and promoting the expression of Bcl-2, thereby preserving mitochondrial function and preventing the downstream activation of the apoptotic cascade.
This technical guide provides a foundational understanding of the chemical structure and properties of isorosmanol. Further research into its mechanisms of action and potential therapeutic applications is warranted and will be of great value to the scientific and drug development communities.
References
- 1. Catalytic Antioxidant Activity of Two Diterpenoid Polyphenols of Rosemary, Carnosol, and Isorosmanol, against Lipid Oxidation in the Presence of Cysteine Thiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chem.washington.edu [chem.washington.edu]
- 4. tandfonline.com [tandfonline.com]
- 5. rsc.org [rsc.org]
